1-Octene, dimer

Description

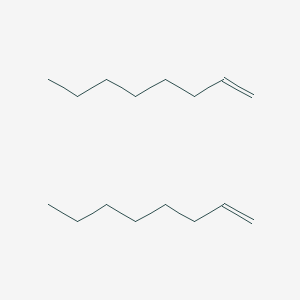

Structure

3D Structure of Parent

Properties

IUPAC Name |

oct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16/c2*1-3-5-7-8-6-4-2/h2*3H,1,4-8H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOICMOMHUBJCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=C.CCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901032291 | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18602-27-2, 173994-67-7 | |

| Record name | 1-Octene, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018602272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer, hydrogenated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173994677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octene, dimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Octene dimer hydrogenated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901032291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Formation of 1 Octene Dimer

Direct Dimerization of 1-Octene (B94956)

The most straightforward route to 1-octene dimer is the direct combination of two 1-octene molecules. This transformation is typically achieved through catalytic processes, which can be broadly categorized as either homogeneous or heterogeneous. ontosight.ai

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers precise control over the reaction, often leading to high selectivity. nih.gov Transition metal complexes, particularly those based on zirconium, are prominent in this field. nih.gov

Zirconocene-based systems have been extensively studied for the dimerization of α-olefins like 1-octene. nih.gov For instance, the catalytic system of zirconocene (B1252598) dichloride (Cp₂ZrCl₂) activated by methylaluminoxane (B55162) (MAO) can dimerize terminal alkenes with product yields of 80–90% at room temperature over 24 hours. nih.gov The mechanism proposed for this reaction involves the insertion of a 1-alkene molecule into a zirconium-hydride (Zr-H) bond, forming a Zr-alkyl complex. nih.gov This complex then incorporates a second alkene molecule, and a subsequent β-hydride elimination releases the dimer product and regenerates the active hydride catalyst. nih.gov The presence of chlorine in the catalytic system is noted as an important factor for favoring dimerization over higher oligomerization. nih.gov

In another example, reacting 1-octene with trimethylaluminum (B3029685) (AlMe₃) in the presence of Cp₂ZrCl₂ in 1,2-dichloroethane (B1671644) at 22°C resulted in a 59% yield of the dimeric product after 12 hours. nih.govresearchgate.net

Detailed studies by Nifant'ev et al. investigated the oligomerization of 1-octene using various zirconocene catalysts and activators, highlighting the conditions that favor selective dimerization. researchgate.netmdpi.com The use of specific activators and additives like diethylaluminium chloride (Et₂AlCl) was shown to significantly increase the selectivity towards the dimer. researchgate.netmdpi.com For example, activating the ansa-zirconocene complex O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ (catalyst 2 in the table below) with triisobutylaluminium (TIBA) and modified methylaluminoxane (MMAO-12) led to selective dimerization of 1-octene, and this selectivity was further enhanced by the addition of Et₂AlCl. mdpi.com

Table 1: Experimental Results of 1-Octene Oligomerization with Zirconocene-Based Catalysts Data sourced from a 2020 study by Nifant'ev et al. researchgate.netmdpi.com

| Run | Catalyst | Activator/Additive (Equivalents) | Conversion (%) | Dimer Selectivity (%) | Oligomer Selectivity (%) |

|---|---|---|---|---|---|

| 13 | 2 (O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂) | 20 eq. TIBA + 10 eq. MMAO-12 | 99 | 99 | 1 |

| 14 | 2 | 20 eq. TIBA + 10 eq. MMAO-12 + 1 eq. Et₂AlCl | 99 | >99 | <1 |

| 7 | 1' ((η⁵-C₅H₅)₂ZrMe₂) | 10 eq. MMAO-12 | 35 | 97 | 3 |

| 8 | 1' | 10 eq. MMAO-12 + 1 eq. Et₂AlCl | 33 | 98 | 2 |

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages such as easier separation from the product stream and enhanced catalyst stability. osti.gov For 1-octene dimerization, solid acid catalysts are commonly employed. ub.edu

Macroreticular ion-exchange resins, such as those of the Amberlyst and Purolite brands, have been evaluated as catalysts for the liquid-phase oligomerization of 1-octene. ub.eduresearchgate.net In a batch reactor operating between 353–393 K, these resins can achieve nearly complete conversion of 1-octene. ub.eduresearchgate.net While double-bond isomerization is a major competing reaction (up to 95% selectivity), a dimer selectivity of up to 12% can be achieved at 373 K after 6 hours. ub.eduresearchgate.net The accessible acidity of the resin is a crucial parameter influencing its catalytic activity. ub.eduresearchgate.net Studies have shown that selectivity towards dimers tends to increase with higher temperatures. ub.eduresearchgate.net

Other solid acid catalysts investigated for general olefin oligomerization include solid phosphoric acid, amorphous silica, sulfated zirconia, MCM-41, and various zeolites. ub.edu While effective for producing C16 dimers between 373K and 473K, these catalysts can suffer from rapid deactivation. ub.edu

Table 2: Performance of Ion-Exchange Resins in 1-Octene Conversion Data sourced from a study by Bringué et al. researchgate.net

| Catalyst | Reaction Temperature (K) | 1-Octene Conversion | Dimer Selectivity (after 6h) |

|---|---|---|---|

| Amberlyst 35 | 373 | Practically Complete | ~10% |

| Purolite CT275 | 373 | Practically Complete | 12% |

| Amberlyst 46 | 373 | Practically Complete | ~6% |

Homogeneous Catalytic Dimerization Approaches

Oligomerization of Shorter Chain Olefins Yielding C16 Products

An alternative to direct dimerization is to synthesize C16 olefins from shorter, often more abundant, olefin feedstocks like ethylene (B1197577) (C2) and butene (C4). These processes typically involve an initial oligomerization step to form C8 olefins, which are then dimerized.

A significant advancement in olefin chemistry has been the development of catalysts for the selective tetramerization of ethylene directly to 1-octene. mdpi.comgoogle.com This breakthrough circumvents the statistical product distributions (Schulz-Flory or Poisson) that characterize traditional ethylene oligomerization processes. google.comsciengine.com

The key catalysts for this transformation are chromium-based systems, often utilizing ligands with nitrogen and phosphorus heteroatoms (PNP ligands). google.comtaylorandfrancis.com These catalysts can achieve 1-octene selectivity greater than 70%. google.com Research has demonstrated that combining a Cr(III) source, such as CrCl₃(THF)₃, with a PNP ligand and MAO as a cocatalyst creates a highly active system. sciengine.com Under specific conditions, these systems can yield a C8 product fraction of over 72%, with the 1-octene content within that fraction being as high as 98%. sciengine.com The mechanism is believed to proceed through a metallacycle intermediate, where the selective formation of a nine-membered chromacyclononane ring leads to 1-octene. sciengine.commdpi.com

Once 1-octene is produced via this selective tetramerization, it can be dimerized to form C16 products using the direct dimerization methods described in section 2.1.

Table 3: Performance of a Cr-PNP Catalyst System in Ethylene Tetramerization Data sourced from a 2005 study by Liu et al. sciengine.com

| Catalyst System | Catalytic Activity (g/mol Cr·h) | C8 Selectivity in Products (%) | 1-Octene Purity in C8 fraction (%) |

|---|---|---|---|

| Cr(III) + PNP Ligand + MAO | up to 0.89×10⁶ | 72.52 | 97.87 |

Butene, available as a mixture of isomers from refinery streams, can be oligomerized to produce C8, C12, and C16 olefins. google.com The primary products are typically C8 dimers like diisobutene. google.com A variety of catalytic systems can be used for this purpose.

Heterogeneous solid acid catalysts are widely employed. Zeolites such as HZSM-5, Hβ, and HY have been studied for the oligomerization of butene mixtures to produce hydrocarbons in the C8–C16 range. researchgate.net Nickel oxide supported on mesoporous aluminosilicates has also been shown to be an effective catalyst, demonstrating high butene conversion and good yield of C8–C16 products. mdpi.com Ion-exchange resins are also used, offering high conversion of butene isomers to C8 and C12 olefins under relatively mild conditions. google.com

Homogeneous catalysts, such as nickel complexes activated with hexafluoroacetylacetone (B74370) (hfacac), can dimerize 1-butene (B85601) to linear octenes with selectivities around 70-83%. acs.orgrsc.org The C8 olefin products from these various butene oligomerization routes can then serve as a feedstock for a subsequent dimerization step to yield C16 hydrocarbons.

Ethylene Tetramerization to 1-Octene and Subsequent Dimerization

Indirect Synthetic Strategies for C16 Olefin Precursors

Indirect strategies involve multi-step chemical transformations to generate 1-octene from non-olefin feedstocks, which can then be dimerized.

One notable indirect route is the palladium-catalyzed telomerization of 1,3-butadiene (B125203). wikipedia.orgresearchgate.net In this process, two molecules of butadiene react with a nucleophile, such as methanol (B129727). researchgate.net This reaction, developed commercially by Dow Chemical, yields 1-methoxy-2,7-octadiene (B8591526). wikipedia.orgresearchgate.net This C8 intermediate is then fully hydrogenated to 1-methoxyoctane (B1618030), which subsequently undergoes cracking to produce 1-octene and regenerate the methanol for recycling. wikipedia.orgresearchgate.net

Another process starts with the hydroformylation of 1-heptene (B165124) to produce octanal (B89490). researchgate.net The octanal is then hydrogenated to 1-octanol, followed by dehydration to yield 1-octene. researchgate.net

A chemoenzymatic approach has also been reported, highlighting the potential of integrating biological and chemical processes. mdpi.com In this method, rhamnolipids, which are biosurfactants produced by microbial fermentation (e.g., by Pseudomonas putida), are used as a starting material. mdpi.com These specific rhamnolipids contain a C-C double bond that can be cleaved via ethenolysis using a Grubbs-Hoveyda type catalyst, selectively generating 1-octene. mdpi.com

These indirect strategies provide alternative pathways to 1-octene from different feedstocks like butadiene, 1-heptene, or even renewable carbohydrates, thereby diversifying the raw material base for producing 1-octene dimer. researchgate.netmdpi.com

Telomerization of 1,3-Butadiene Derivatives

The telomerization of 1,3-butadiene represents a significant and industrially applied method for the synthesis of C8 derivatives, which are precursors to 1-octene. This process is a type of dimerization where two molecules of a 1,3-diene are coupled with the simultaneous addition of a nucleophile. rsc.orgwikipedia.org The reaction is a highly atom-efficient transformation, making it an economically and environmentally attractive route for producing valuable chemicals. researchgate.netbeilstein-journals.org

The general scheme for the telomerization of 1,3-butadiene involves reacting the diene with a nucleophile, typically an alcohol or water, in the presence of a transition metal catalyst. wikipedia.org Palladium-based catalysts are most commonly employed for this transformation. rsc.orgbeilstein-journals.orggoogle.com The reaction yields a mixture of isomeric octadienes, with the linear 1-substituted-2,7-octadiene being the desired product for subsequent conversion to 1-octene. google.com

A prominent commercial application of this methodology is the Dow Chemical process, which utilizes methanol as the nucleophile. rsc.orgbeilstein-journals.orgresearchgate.net In this process, the telomerization of 1,3-butadiene with methanol produces 1-methoxy-2,7-octadiene as the key intermediate. rsc.orgwikipedia.orggoogle.com This intermediate is then hydrogenated to form 1-methoxyoctane. The final step involves the cracking of 1-methoxyoctane to yield the target molecule, 1-octene, and regenerate methanol, which can be recycled. wikipedia.orgresearchgate.net

The choice of catalyst and ligands is crucial for controlling the regioselectivity of the reaction, favoring the formation of the linear product over the branched isomer, 3-methoxy-1,7-octadiene. researchgate.netgoogle.com Various palladium complexes with ligands such as monodentate phosphines (e.g., triphenylphosphine), diphosphines, and N-heterocyclic carbenes (NHCs) have been shown to be effective catalysts. researchgate.netbritest.co.ukresearchgate.net Research has demonstrated that palladium-carbene catalysts can offer improved regioselectivity for the linear octadienyl ethers compared to traditional palladium/triphenylphosphine systems. researchgate.net

The reaction mechanism, while catalyzed by Pd(0) complexes, can be initiated with a Pd(II) precursor that is reduced in situ. A Pd(0) center coordinates with two molecules of 1,3-butadiene, which then undergo oxidative coupling to form an η3,η1-octadienyl palladium intermediate. wikipedia.org The nucleophile then attacks this intermediate, leading to the formation of the telomer product and regeneration of the active catalyst. wikipedia.org

While methanol is a common nucleophile, the telomerization can be performed with a variety of other proton-containing compounds, including water, other alcohols, ammonia, and amines. rsc.orgwikipedia.org For instance, the telomerization of 1,3-butadiene with water, a process developed by Kuraray, yields 2,7-octadien-1-ol, which can be hydrogenated to produce 1-octanol. rsc.orgbeilstein-journals.org

Research Findings on Catalyst Systems

The efficiency and selectivity of the telomerization of 1,3-butadiene are highly dependent on the catalyst system employed. Below are tables summarizing findings from different research endeavors.

| Catalyst System | Key Features | Reported Advantages | Reference |

|---|---|---|---|

| Palladium/Triarylphosphine (e.g., TPP) | Industrially established system (Dow Process). rsc.org | Proven commercial viability. rsc.orgresearchgate.net | rsc.org |

| Palladium/N-heterocyclic carbene (e.g., Pd/IMes) | A newer generation of catalysts. britest.co.uk | Significantly lower operating costs due to an advantageous catalyst recycling structure; improved regioselectivity. britest.co.ukresearchgate.net | britest.co.uk |

| Palladium/Alkoxy-substituted Phosphines | e.g., tris-(2,4,6-trimethoxyphenyl)phosphine. google.com | Promotes the formation of primarily 1-alkoxy-substituted octadiene. google.com | google.com |

| In situ generated Palladium(0)/Carbene Complexes | Formed from palladium salts and imidazolium (B1220033) salts. researchgate.net | High yields of octadienyl ethers and improved regioselectivity for linear products compared to Pd/TPP. researchgate.net | researchgate.net |

| Nucleophile | Primary Telomerization Product | Final Product after Subsequent Steps | Industrial Process Example | Reference |

|---|---|---|---|---|

| Methanol | 1-Methoxy-2,7-octadiene | 1-Octene | Dow Chemical | rsc.orgwikipedia.org |

| Water | 2,7-Octadien-1-ol | 1-Octanol | Kuraray | rsc.orgbeilstein-journals.org |

| n-Butanol | 1-Butoxy-2,7-octadiene | Not specified | Research Scale | researchgate.net |

| iso-Propanol | 1-Isopropoxy-2,7-octadiene | Not specified | Research Scale | researchgate.net |

Catalytic Systems for 1 Octene Dimerization and Oligomerization

Transition Metal-Based Catalysts

Transition metals, particularly from Groups 4, 8, 9, and 10, form the core of many effective catalysts for 1-octene (B94956) oligomerization. The ligand environment around the metal center plays a critical role in determining the catalytic performance, including product selectivity and catalyst lifetime.

Zirconocene-based catalysts, when activated by specific co-catalysts, are highly effective for the dimerization and oligomerization of α-olefins like 1-octene. mdpi.com The nature of the cyclopentadienyl (B1206354) (Cp) ligands and the type of activator used significantly influence the reaction outcome.

Zirconocenes:

Cp₂ZrCl₂/MAO System: The catalytic system comprising zirconocene (B1252598) dichloride (Cp₂ZrCl₂) and methylaluminoxane (B55162) (MAO) has been shown to dimerize terminal alkenes, including 1-octene, with high product yields of 80–90%. mdpi.com The reaction of 1-octene with trimethylaluminum (B3029685) (AlMe₃) in the presence of Cp₂ZrCl₂ yields a dimeric product. mdpi.comnih.gov The selectivity towards dimerization can be high, reaching up to 96% under specific conditions. nih.gov

(nBuCp)₂ZrCl₂: This representative catalyst, when activated with various co-catalysts, has been thoroughly investigated for 1-octene oligomerization. mdpi.com The choice of activator, such as MAO or borate (B1201080) salts, has a profound impact on the molecular weight distribution of the resulting oligomers. mdpi.com

ansa-Zirconocenes: Bridged zirconocenes, known as ansa-zirconocenes, also catalyze the oligomerization of α-olefins. mdpi.com

Post-Metallocene Zirconium Catalysts:

[OSSO]-type Bis(phenolate) Complexes: Zirconium complexes with [OSSO]-type aryl-substituted bis(phenolate) ligands, when activated by modified methylaluminoxane (dMMAO), provide a highly regioselective method for the oligomerization of 1-octene. nih.gov These systems predominantly produce dimers with terminal vinylidene groups (74–91%) and some trimers (8–11%). nih.gov

Phenoxyiminato (FI) Complexes: FI₂Zr(NMe₂)₂ complexes, after sequential activation, exhibit high activity for ethylene (B1197577)/1-octene copolymerization, indicating their potential for activating 1-octene. acs.org

The mechanism of zirconocene-catalyzed dimerization often involves the formation of a zirconocene alkyl cation, followed by olefin insertion and β-hydride elimination to release the dimer and regenerate the active catalyst. mdpi.comrsc.org The presence of certain organoaluminum compounds can influence the selectivity by promoting β-hydride elimination through cooperative effects. mdpi.com

Table 1: Performance of Zirconium-Based Catalysts in 1-Octene Oligomerization

| Catalyst Precursor | Co-catalyst/Activator | Temperature (°C) | Dimer Selectivity (%) | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Cp₂ZrCl₂ | MAO | 25 | 80-90 (yield) | High yield of dimeric products. | mdpi.com |

| Cp₂ZrCl₂ | AlMe₃ | 22 | 59 (yield) | Formation of a dimeric product. | nih.gov |

| Cp₂ZrCl₂ | AlR₃/CuSO₄·5H₂O | 40-70 | up to 96 | High selectivity towards dimerization. | nih.gov |

| (nBuCp)₂ZrCl₂ | MAO | 100 | - | Bimodal molecular weight distribution of oligomers. | mdpi.com |

| (nBuCp)₂ZrCl₂ | TIBA/Borate Salts | 100 | - | Single Schulz-Flory molecular weight distribution. | mdpi.com |

| Zr complexes with [OSSO]-type bis(phenolate) ligands | dMMAO | 25-40 | 74-91 | Predominantly dimers with terminal vinylidene groups. | nih.gov |

| Cp₂ZrCl₂ | HAlBuⁱ₂/MMAO-12 | 60 | 98 | Highly selective dimerization. | nih.gov |

Chromium-based catalysts are particularly renowned for their high selectivity in ethylene oligomerization to produce 1-hexene (B165129) and 1-octene. tandfonline.comresearchgate.net The ligand structure, often containing phosphorus and nitrogen donor atoms, is key to controlling the product distribution. scientific.netmdpi.comnih.gov

PNP and PNNP Ligands: Chromium catalysts with bis(diphenylphosphino)amine (PNP) or bis(diphenylphosphino)hydrazine (PNNP) ligands, discovered by Sasol, are effective for selective ethylene tri/tetramerization. nih.gov A system using a PNP ligand with a cyclohexyldiamine scaffold showed a total selectivity of 84.5% for 1-hexene and 1-octene. mdpi.com

Diphosphinoamine Ligands: Novel diphosphinoamine ligands have been used with Cr(III) compounds to yield 1-octene from ethylene with selectivities up to 80%. scientific.net

While primarily studied for ethylene oligomerization to form 1-octene, the principles of these chromium-based systems are relevant to the broader field of olefin oligomerization. The mechanism for selective ethylene tetramerization is believed to involve the formation of a metallacyclic intermediate, specifically a chromacyclononane, which then undergoes reductive elimination to release 1-octene. tandfonline.com

Table 2: Performance of Chromium-Based Catalysts in Ethylene Tetramerization to 1-Octene

| Ligand Type | Co-catalyst | Temperature (°C) | Pressure (bar) | 1-Octene Selectivity (%) | Reference(s) |

|---|---|---|---|---|---|

| Diphosphinoamine (PNRNP) | MAO | - | - | up to 80 | scientific.net |

| Binuclear PNP (cyclohexyl scaffold) | MAO | 40 | 50 | 64.1 (in liquid phase) | mdpi.com |

| P,N (PC₃N backbone) | MAO | 45 | 45 | 90.9 (combined 1-hexene & 1-octene) | nih.gov |

Nickel-based catalysts are versatile and have been employed for the dimerization and oligomerization of various α-olefins, including 1-octene. researchgate.netrsc.orgutoronto.ca

Ni(acac)₂/AlEt₂OEt: This system has been used for the oligomerization of 1-octene, leading to a dimeric product (hexadecenes) with a high linearity of 76%. researchgate.net

Allylic Nickel Complexes/hfacac: Allylic nickel complexes activated by 1,1,1,5,5,5-hexafluoroacetylacetone (hfacac) can produce linear octenes from 1-butene (B85601) with high selectivity under mild conditions. rsc.org

Nickel Bis-amido Complex/MAO: A novel nickel bis-amido complex activated by MAO has been shown to selectively dimerize 1-hexene, producing 1-dodecene (B91753), which is unusual as most systems yield internal or branched dimers. researchgate.net

Supported Nickel Catalysts: Nickel-exchanged zeolites (Ni-LTA) can catalyze the dimerization of 1-butene to n-octenes and methylheptenes with over 95% selectivity. utoronto.ca Similarly, single-site nickel catalysts supported on metal-organic frameworks (MOFs) are active for butene dimerization, with high selectivity towards linear octene and methylheptene. osti.gov

The mechanism for nickel-catalyzed dimerization often follows the Cossee-Arlman pathway, involving the formation of a nickel-hydride active species, olefin insertion, and subsequent β-hydride elimination. osti.gov

Cobalt-based catalytic systems have also been explored for the oligomerization of olefins. rsc.org While research on cobalt catalysts for 1-octene dimerization is less extensive compared to other metals, they are known to be active in ethylene oligomerization. rsc.org The principles of ligand design and activation with co-catalysts like MAO are similar to those for other transition metal systems.

Titanium: Titanium-based catalysts are well-known for olefin polymerization and oligomerization. mdpi.comresearchgate.net For instance, a process for producing 1-octene involves the partial hydrogenation of 1,7-octadiene (B165261) using a titanium compound activated by a metal alkyl. google.com Titanium complexes with phenoxyimine and salen-type ligands have been used for 1-octene polymerization, showing moderate to low activity. researchgate.net

Hafnium: Hafnium complexes, being in the same group as zirconium, often exhibit similar catalytic behavior. Post-metallocene hafnium amino-bis(phenolate) complexes have been used as catalysts for 1-hexene oligomerization and show activity for α-olefin oligomerization in general. nih.gov

Palladium: Palladium catalysts are particularly effective for the telomerization of butadiene with methanol (B129727), which is a commercial route to synthesize 1-octene. researchgate.netrsc.orgbeilstein-journals.org Palladium complexes can also catalyze the head-to-tail dimerization of terminal alkynes. thieme-connect.com

Rhodium: Rhodium catalysts are commercially used for the hydroformylation of 1-octene. taylorandfrancis.com

Tungsten: Tungsten-based catalysts, particularly imido complexes activated with an organoaluminum co-catalyst, have been shown to selectively dimerize 1-hexene. researchgate.net Air-stable binuclear alkoxytungsten complexes can also act as catalyst precursors for the metathesis of 1-octene. cdnsciencepub.com Tungsten imido complexes are also highly efficient for ethylene dimerization to 1-butene. rsc.orgacs.org

Cobalt-Based Catalysts

Activators and Co-catalysts in Dimerization Systems

Activators and co-catalysts are essential components of many transition metal-based catalytic systems for olefin oligomerization. Their primary role is to activate the metal pre-catalyst, typically by alkylation and generation of a cationic active species.

Aluminoxanes (MAO, MMAO): Methylaluminoxane (MAO) and modified methylaluminoxane (MMAO) are the most common activators, especially for Group 4 metallocene catalysts. mdpi.commdpi.comresearchgate.net They act as alkylating agents and form a weakly coordinating anion that stabilizes the cationic active metal center. rsc.org The ratio of aluminoxane to the transition metal complex is a critical parameter that influences catalyst activity and product distribution. mdpi.commdpi.com

Organoaluminum Compounds: Simple organoaluminum compounds like triisobutylaluminum (B85569) (TIBA), diethylaluminum chloride (Et₂AlCl), and trimethylaluminum (TMA) are often used as co-catalysts or scavengers to remove impurities. mdpi.comacs.org In some systems, they directly participate in the catalytic cycle, influencing selectivity. mdpi.com For instance, the presence of Al-Cl species can enhance dimerization selectivity in zirconocene-catalyzed reactions. mdpi.com

Borate Activators: Perfluorinated borate compounds, such as [Ph₃C][B(C₆F₅)₄] (trityl tetrakis(pentafluorophenyl)borate) and [PhNMe₂H][B(C₆F₅)₄], are powerful non-coordinating anion precursors that can activate metallocene and post-metallocene catalysts. mdpi.commdpi.commdpi.com Unlike MAO, they often lead to a more well-defined active species, resulting in a narrower molecular weight distribution of the oligomer products. mdpi.com

The interaction between the catalyst precursor, the activator, and the solvent can be complex, leading to different types of ion pairs (contact vs. solvent-separated) which in turn can affect the catalytic activity and the properties of the resulting products. mdpi.com

Methylaluminoxanes (MAO) and Modified Methylaluminoxanes (MMAO)

Methylaluminoxane (MAO) and its modified versions (MMAO) are crucial co-catalysts in the dimerization and oligomerization of 1-octene, particularly when used with zirconocene-based catalysts. mdpi.comnih.gov The combination of Cp₂ZrCl₂ and MAO has been shown to be highly effective for the dimerization of terminal alkenes, achieving product yields of 80–90% at room temperature. mdpi.com The primary role of MAO is to activate the zirconocene pre-catalyst. mdpi.com

The ratio of MAO to the zirconium catalyst can significantly influence the reaction. High Al/Zr ratios (from 10³ to 10⁴) in zirconocene-catalyzed oligomerization of higher α-olefins often lead to the formation of high molecular weight polymers. mdpi.com However, studies have shown that for 1-octene, a bimodal molecular weight distribution of oligomers can occur when (nBuCp)₂ZrCl₂ is activated with MAO, suggesting the formation of two distinct active species. mdpi.com

Modified methylaluminoxane (MMAO-12), in conjunction with zirconocenes, has been studied for its impact on selectivity. For instance, zirconocene 2 activated with 10 eq. of MMAO-12 catalyzes the selective dimerization of 1-octene. researchgate.net The addition of organoaluminum compounds to these systems can further enhance dimerization selectivity. researchgate.net Research has also explored the use of Zr complexes with [OSSO]-type bis(phenolate) ligands and modified methylaluminoxane (dMMAO), which predominantly produce dimers with terminal vinylidene groups. mdpi.comnih.gov The nature of the intermediates formed, such as MAO-associated bimetallic hydride complexes, are considered precursors to the catalytically active sites for alkene dimerization. researchgate.netdntb.gov.ua

| Catalyst System | Co-catalyst | Key Findings | Reference |

| Cp₂ZrCl₂ | MAO | 80-90% yield of dimers at 25°C. mdpi.com | mdpi.com |

| (nBuCp)₂ZrCl₂ | MAO | Bimodal molecular weight distribution of oligomers. mdpi.com | mdpi.com |

| Zirconocene 2 | MMAO-12 | Selective dimerization of 1-octene. researchgate.net | researchgate.net |

| Zr complexes with [OSSO]-type ligands | dMMAO | Predominantly produces dimers with terminal vinylidene groups (74-91%). mdpi.comnih.gov | mdpi.comnih.gov |

Organoaluminum Compounds (e.g., Triisobutylaluminum (TIBA), Diethylaluminum Chloride (Et₂AlCl))

Organoaluminum compounds are frequently employed as co-catalysts or activators in conjunction with transition metal complexes for 1-octene dimerization. semanticscholar.org Triisobutylaluminum (TIBA) and diethylaluminum chloride (Et₂AlCl) are prominent examples that can significantly influence the reaction's selectivity and rate. researchgate.netsemanticscholar.org

In zirconocene-catalyzed systems, the addition of TIBA often serves as an additional activator. researchgate.netmdpi.com For instance, the activation of zirconocene dichloride with TIBA and MMAO-12 is a common method for 1-octene oligomerization. mdpi.com The presence of TIBA can shift the product preference towards dimer formation, although it might also slow down the reaction rate. researchgate.netsemanticscholar.org One study detailed a two-stage activation method involving the reaction of LZrCl₂ with TIBA, followed by the addition of a small amount of MAO, which was effective for 1-octene oligomerization. mdpi.com

Diethylaluminum chloride (Et₂AlCl) has been shown to increase the selectivity of dimerization. researchgate.netsemanticscholar.org When added to zirconocene-based catalytic systems, Et₂AlCl can lead to a higher yield of the dimer product. researchgate.net For example, the addition of 1 eq. of Et₂AlCl to a zirconocene/MMAO-12 system increased the dimerization selectivity. researchgate.net The presence of R₂AlCl species is believed to be crucial for achieving high selectivity in α-olefin dimerization. nih.govresearchgate.net In some systems, Et₂AlCl is used as a cocatalyst to induce metathesis of 1-octene. cdnsciencepub.com

| Catalyst System | Organoaluminum Compound | Effect | Reference |

| Zirconocene/MMAO-12 | TIBA | Shifts preference to dimer formation, may slow reaction. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Zirconocene dichloride/MAO | TIBA | Used in a two-stage activation for oligomerization. mdpi.com | mdpi.com |

| Zirconocene/MMAO-12 | Et₂AlCl | Increases selectivity of dimerization. researchgate.netsemanticscholar.org | researchgate.netsemanticscholar.org |

| Air-stable binuclear alkoxytungsten complexes | Et₂AlCl | Induces metathesis of 1-octene. cdnsciencepub.com | cdnsciencepub.com |

Perfluoroaryl Borates

Perfluoroaryl borates have emerged as an alternative to MAO as activators for zirconocene-catalyzed α-olefin oligomerization. nih.govmdpi.com These compounds, such as [PhNMe₂H][B(C₆F₅)₄] (NB F), can activate zirconocene pre-catalysts for the oligomerization of 1-octene. nih.govsemanticscholar.org

The activation of zirconocenes by perfluoroaryl borates has been successfully applied in the oligomerization of higher α-olefins. mdpi.com However, the catalytic behavior can differ significantly from MAO-activated systems. For example, one zirconocene complex activated by NB F catalyzed the formation of oligomers in parity by weight, whereas with MAO it was a moderately selective dimerization catalyst. researchgate.net The addition of organoaluminum compounds like TIBA or Et₂AlCl to borate-activated systems can influence the product distribution, often steering the reaction towards dimerization. researchgate.netsemanticscholar.org

Replacing MMAO-12 with NB F in experiments with zirconocene pre-treated by TIBA resulted in a significant reduction in catalytic activity but with lower formation of side products, making it a feasible option for producing structurally uniform α-olefin oligomers. nih.gov Neutral aluminum dimers and cationic alumocenium species formed from the reaction of (perfluoroaryl)boranes with aluminum alkyls have also been found to be effective catalyst activators. figshare.com

Heterogeneous Acidic Catalysts

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of catalyst separation and recycling. For 1-octene dimerization, various solid acid catalysts are utilized.

Zeolites

Zeolites, with their well-defined microporous structures and acidic properties, are effective catalysts for the oligomerization of 1-octene. researchgate.netresearchgate.net Different types of zeolites, including Y, Beta, ZSM-12, and ZSM-5, have been studied for this reaction. researchgate.net Wide-pore zeolites like Y, Beta, and ZSM-12 exhibit high catalytic activity at temperatures between 150–200°C, with 1-octene conversion reaching up to 96%. researchgate.net The C₁₆ dimers are often the main product. researchgate.netub.edu

The acidic character of the zeolite support plays a crucial role in both the activity and selectivity of the catalyst. beilstein-journals.orgnih.gov For instance, in molybdenum oxide catalysts supported on zeolites for 1-octene metathesis, the support's acidity enhances activity but can decrease selectivity to the primary metathesis product due to acid-catalyzed side reactions like isomerization and oligomerization. beilstein-journals.orgnih.gov

Micro-mesoporous zeolites, created from zeolite Y, have shown to be highly active in 1-octene oligomerization, achieving a selectivity of 65% for oligomers at 100% monomer conversion. researchgate.net These catalysts with a micro-mesoporous structure tend to produce oligomers with a broader molecular-mass distribution (n=2–5) compared to their microporous counterparts (n=2 to 3). researchgate.net

| Zeolite Type | Temperature Range (°C) | Key Findings | Reference |

| Y, Beta, ZSM-12 | 150-200 | High catalytic activity, up to 96% 1-octene conversion. researchgate.net | researchgate.net |

| Zeolite Y | 423-523 K | C₁₆ dimers are the main product at temperatures >453 K. researchgate.netub.edu | researchgate.netub.edu |

| Micro-mesoporous Y | Not specified | 65% selectivity to oligomers at 100% conversion; broader molecular-mass distribution. researchgate.net | researchgate.net |

| ZSM-5 | 150-180 | Low activity, mainly facilitates the formation of octene isomers. researchgate.net | researchgate.net |

Ion-Exchange Resins

Macroreticular ion-exchange resins are effective solid acid catalysts for the oligomerization of 1-octene. researchgate.netresearchgate.netglobalauthorid.com These resins can achieve nearly complete conversion of 1-octene at temperatures between 353–393 K. researchgate.net The selectivity towards dimers can be up to 12%, with double-bond isomerization being a significant parallel reaction. researchgate.net The accessible acidity of the resin is a key parameter influencing these reactions. researchgate.net

One of the main advantages of ion-exchange resins over catalysts like solid phosphoric acid and most zeolites is their higher selectivity in oligomerization, producing fewer undesired byproducts from cracking and extensive isomerization. researchgate.net For example, Amberlyst 15 has been noted for its activity in 1-octene oligomerization. ub.edu Studies have shown that with an excess of olefin, the primary reactions are double-bond isomerization, followed by dimerization. ub.edu

Solid Phosphoric Acid and Supported Oxide Catalysts

Solid phosphoric acid (SPA) is a well-known solid acid catalyst used for olefin oligomerization. ub.edugoogle.com In the liquid-phase oligomerization of 1-octene at temperatures between 373 K and 473 K, SPA catalysts primarily yield C₁₆ dimers, though they can suffer from rapid deactivation. ub.edu At temperatures exceeding 473 K, cracking becomes more significant, but the catalyst's stability increases. ub.edu

Supported oxide catalysts are also employed in 1-octene oligomerization. Carbon-supported cobalt oxide catalysts have been used to produce linear octenes from 1-butene oligomerization, with over 95% of the oligomers being C₈ olefins. acs.orgosti.gov Molybdenum oxide supported on various materials like silica, alumina, or zeolites are known metathesis catalysts that can also promote oligomerization as a side reaction. beilstein-journals.orgnih.gov The activity of these catalysts is influenced by factors such as the support's acidity and the dispersion of the metal oxide on the surface. beilstein-journals.orgnih.gov

Ligand Design and its Influence on Catalytic Activity and Selectivity

The design of the ligand framework surrounding the active metal center is a critical determinant of both the efficiency and the product distribution in the catalytic dimerization and oligomerization of 1-octene. The steric and electronic properties of the ligand play a pivotal role in steering the reaction towards the desired products, influencing key performance indicators such as catalytic activity, selectivity for dimers over higher oligomers, and the regioselectivity of the resulting products.

The interplay between the ligand, the metal center (commonly zirconium, chromium, or nickel), and the olefin substrate dictates the mechanistic pathway of the oligomerization reaction. Modifications to the ligand's structure can alter the coordination environment of the metal, affecting the rates of olefin insertion, chain propagation, and chain termination steps like β-hydride elimination.

Steric and Electronic Effects of Ligands

The steric bulk and electronic nature of ligands are fundamental parameters that are systematically varied to fine-tune catalyst performance. These two factors are often intertwined and collectively influence the stability of the catalytic species, the accessibility of the substrate to the metal center, and the energy barriers for different reaction steps. mdpi.commdpi.com

Electronic Properties: The electron-donating or electron-withdrawing nature of a ligand modifies the electron density at the metal center. Electron-donating ligands can increase the electron density on the metal, which can, in some cases, lead to lower electrophilicity and consequently, reduced catalytic activity. mdpi.com For example, in the oligomerization of α-olefins catalyzed by zirconocenes, electron-donating alkyl substituents in the cyclopentadienyl ligand lead to a decrease in catalytic activity. mdpi.com In contrast, for tungsten-based catalysts in 1-hexene dimerization, imido ligands with electron-donating groups resulted in high productivity and selectivity, while those with electron-withdrawing groups were inactive for oligomerization.

Zirconocene-Based Catalytic Systems

Zirconocene complexes, when activated by co-catalysts like methylaluminoxane (MAO), are effective for the dimerization and oligomerization of higher α-olefins such as 1-octene. The design of the cyclopentadienyl (Cp) ligands is crucial.

Research has shown that simple zirconocene dichlorides like (η⁵-C₅H₅)₂ZrCl₂ (Cp₂ZrCl₂), when activated, can catalyze 1-octene dimerization, but often with low selectivity, producing a mixture of oligomers. mdpi.comsemanticscholar.org The introduction of bridges between the Cp rings to form ansa-zirconocenes creates a more rigid and defined catalytic pocket, significantly impacting performance. For example, the SiOSi-bridged zirconium complex, O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂, demonstrated superior performance in terms of catalytic activity and dimer yield for α-olefins compared to its unbridged counterpart. mdpi.com

The addition of chloroalanes, such as Et₂AlCl, to zirconocene/MAO systems has been found to increase the selectivity towards dimerization. mdpi.comresearchgate.net This is attributed to the role of chloride in the catalytic system, which favors the dimerization pathway. mdpi.com

A highly regioselective method for the oligomerization of 1-hexene and 1-octene was developed using zirconium complexes with [OSSO]-type aryl-substituted bis(phenolate) ligands. mdpi.comnih.gov Activated with modified methylaluminoxane (dMMAO), these catalysts predominantly produced dimers with terminal vinylidene groups (74–91% selectivity) along with some trimers (8–11%). mdpi.comnih.gov This highlights the potential of non-metallocene ligand environments to control selectivity.

Table 1: Influence of Zirconocene Ligand Structure on 1-Octene Oligomerization Catalytic conditions and specific co-catalysts can vary between studies. This table provides a comparative overview based on reported findings.

| Catalyst Precursor | Ligand Type | Key Ligand Feature | Primary Product(s) | Dimer Selectivity | Reference(s) |

| (η⁵-C₅H₅)₂ZrCl₂ | Bis(cyclopentadienyl) | Unbridged, conformationally mobile | Oligomer Mixture | Low to Moderate | mdpi.comsemanticscholar.org |

| O[SiMe₂(η⁵-C₅H₄)]₂ZrCl₂ | ansa-Zirconocene | Si-O-Si Bridge, rigid structure | Dimers & Oligomers | Higher than unbridged | mdpi.com |

| Zr-complex with [OSSO] bis(phenolate) ligand | Post-metallocene | Aryl-substituted bis(phenolate) | Dimers (vinylidene) & Trimers | High (74-91%) | mdpi.comnih.gov |

| (1-neomenthylindenyl)₂ZrCl₂ | Bis(indenyl) | Chiral, conformationally mobile | 2-methyl-1-octanol (after oxidation) | N/A (Carbometalation) | rsc.org |

Chromium-Based Catalytic Systems

Chromium catalysts, particularly those supported by diphosphinoamine (PNP) ligands, are paramount in the selective oligomerization of ethylene to produce 1-hexene and 1-octene. mdpi.comresearchgate.net The design of the PNP ligand, especially the substituents on the nitrogen and phosphorus atoms, allows for precise control over the product distribution.

The ratio of 1-hexene to 1-octene is directly related to the steric and electronic effects of the substituents on the nitrogen atom of the PNP ligand. mdpi.com Studies on binuclear PNP ligands with a cyclohexane (B81311) framework showed that the steric hindrance and electronic properties could be tuned to achieve high activity and a combined selectivity of 84.5% for 1-hexene and 1-octene. mdpi.comnih.gov For instance, Cr-precatalysts with PNP ligands having a fused aryl moiety at the 2-position of the N-connection showed higher 1-octene selectivity (up to 74.6 wt%), whereas placing the PNP unit at the 1- or 6-position favored 1-hexene. mdpi.com This demonstrates that a controlled degree of bulkiness on the nitrogen site can rationally tune the selectivity. mdpi.com

Similarly, with iminophosphine (PCCN) ligands, modifying the P- and N-substituents has a significant impact. Replacing a P-phenyl group with a bulkier P-cyclohexyl group dramatically increased catalytic activity and reduced polymer formation. nih.gov Furthermore, decreasing the steric hindrance of the N-aryl group led to a decrease in 1-hexene selectivity while increasing the yield of 1-octene. nih.gov

Table 2: Effect of Ligand Substitution on Cr-Catalyzed Ethylene Oligomerization Data represents selectivity within the product mixture from ethylene oligomerization.

| Ligand Type | Key Modification | Catalytic Activity | 1-Octene Selectivity | 1-Hexene Selectivity | Reference(s) |

| PCCN | P-phenyl group | Low | 33.5% | Low | nih.gov |

| PCCN | P-cyclohexyl group | High (307 kg/(g Cr/h)) | Lower | 92.6% | nih.gov |

| PCCN | P-cyclohexyl, less bulky N-aryl | High | 10.3% | 74.5% | nih.gov |

| Binuclear PNP | para-position on cyclohexyl framework | High (3887.7 kg/(g ·h)) | 64.1% | 20.4% | mdpi.com |

| PNP-fused aryl | N-connection at 2-position | Moderate | 74.6% | 22.2% | mdpi.com |

| PNP-fused aryl | N-connection at 1- or 6-position | Moderate | 68.4% | 26.7% | mdpi.com |

Nickel-Based Catalytic Systems

Nickel catalysts are also widely used for olefin oligomerization, famously in the Shell Higher Olefin Process (SHOP). acs.org For the dimerization of ethylene, nickel complexes with P,N-chelating ligands have been extensively studied. capes.gov.br The molecular mass distribution of the oligomers can be altered by modifying the ligand to favor β-hydrogen elimination, which yields shorter-chain α-olefins. acs.org

In studies involving nickel complexes with β-ketoimine ligands for ethylene oligomerization, the addition of a PPh₃ ligand coordinated to the nickel center resulted in low 1-butene selectivity, indicating a shift in the product distribution. mdpi.com The steric size of substituents on the ligand backbone was also found to influence activity. mdpi.com For the coupling of 1-octene with benzaldehyde, the choice of different phosphine (B1218219) ligands for the nickel catalyst selectively favored the formation of either 1,2-disubstituted allylic alcohol or homoallylic alcohol products, showcasing strong ligand-dependent regioselectivity. nih.gov

Reaction Mechanisms Governing 1 Octene Dimer Formation

Elucidation of Active Catalytic Species

The active species in 1-octene (B94956) dimerization are diverse and highly dependent on the catalyst system. In systems utilizing zirconocene (B1252598) dichlorides like Cp2ZrCl2 activated by methylaluminoxane (B55162) (MAO), the active catalytic species are believed to be alkyl zirconocene cations (L2Zr-R+), stabilized by counterions such as [B(C6F5)4]–, [B(C6F5)3R]–, or XMAO– (where X is Cl or Me). nih.gov The formation of Zr-Al heterometallic complexes is also a known phenomenon in reactions involving zirconocenes and organoaluminum compounds. mdpi.com For instance, a Zr,Al complex stabilized by a ClMAO– anion has been proposed as a catalytically active center. nih.gov

In nickel-based systems, cationic nickel hydride species, such as [L1NiH]+, have been identified as the catalytically active species in ethene dimerization and the isomerization of 1-octene. acs.org For cobalt-based catalysts on carbon supports, a cobalt hydride (Co(II)-H) species is hypothesized to be the active site for olefin oligomerization. osti.gov Furthermore, studies on zirconocene-based systems have revealed that bis-zirconium hydride clusters can be key intermediates in alkene dimerization, while cationic Zr,Al-hydrides tend to lead to oligomerization. mdpi.com The presence of a chlorine atom in the catalytic system is often noted as a crucial factor for achieving high dimerization selectivity. nih.gov

Coordination-Insertion Mechanisms (Cossee-Arlman Pathway)

The Cossee-Arlman mechanism is a widely accepted pathway for the dimerization and polymerization of α-olefins catalyzed by transition metals. mdpi.comsemanticscholar.org This mechanism involves the following key steps:

Coordination: The 1-octene monomer coordinates to a vacant site on the active metal center. mdpi.com

Insertion: The coordinated 1-octene molecule inserts into a metal-alkyl or metal-hydride bond. mdpi.comosti.gov

Chain Propagation: A second 1-octene molecule coordinates and inserts into the newly formed metal-alkyl bond. mdpi.com

Chain Termination: The dimer is released from the metal center, typically through β-hydride elimination, regenerating the active catalyst for the next cycle. mdpi.comosti.gov

DFT studies on 1-butene (B85601) dimerization, a similar process, suggest the Cossee-Arlman mechanism is energetically favorable for Ni-based catalysts. osti.gov The regioselectivity of the insertion (1,2- vs. 2,1-insertion) can influence the structure of the resulting dimer. nih.gov For example, successive 1,2-insertions followed by β-hydride elimination lead to vinylidene dimers. nih.gov While the Cossee-Arlman mechanism provides a fundamental framework, the specifics of chain release and the factors governing dimerization versus oligomerization remain areas of active research. mdpi.com

Metallacyclic Pathways for Olefin Coupling

An alternative to the coordination-insertion mechanism is the metallacyclic pathway, which is particularly relevant for certain transition metal catalysts, such as those based on chromium and titanium. mdpi.commit.edu This mechanism involves the oxidative coupling of two olefin molecules at the metal center to form a metallacyclopentane intermediate. mit.edunih.gov

The key steps in a metallacyclic dimerization process are:

Oxidative Coupling: Two 1-octene molecules coordinate to the metal center and couple to form a metallacyclopentane.

Rearrangement and Elimination: The metallacyclopentane intermediate can then undergo a series of rearrangements, often involving β-hydride elimination, to release the dimer product and regenerate the active catalyst.

This pathway has been proposed for the trimerization of α-olefins with certain titanium and chromium complexes. mdpi.com For instance, a Ti(IV) complex has shown high selectivity for the trimerization of 1-pentene (B89616), 1-hexene (B165129), and 1-decene (B1663960), with the proposed mechanism involving a metallacycle. mdpi.com While often associated with trimerization and tetramerization, metallacyclic intermediates can also play a role in dimerization. mit.eduresearchgate.net The relative stability of different-sized metallacycles and the kinetics of their formation and decomposition are crucial in determining the product distribution. acs.orgresearchgate.netresearchgate.net

Carbocationic Mechanisms in Acid-Catalyzed Dimerization

In the presence of acid catalysts, such as solid phosphoric acid or ion-exchange resins, the dimerization of 1-octene proceeds through a carbocationic mechanism. mdpi.comub.edu This pathway is fundamentally different from the metal-catalyzed routes.

The essential steps are:

Protonation: A proton from the acid catalyst adds to the double bond of a 1-octene molecule, forming a secondary carbocation (octyl cation). nptel.ac.in

Electrophilic Attack: The resulting carbocation acts as an electrophile and attacks the double bond of a second 1-octene molecule. This forms a larger, C16 carbocation. nptel.ac.in

Deprotonation: The C16 carbocation eliminates a proton to form a C16 olefin (the dimer), regenerating the acid catalyst. nptel.ac.in

The stability of the carbocation intermediates plays a crucial role in this mechanism. The reaction conditions, such as the concentration of the acid, can significantly influence the product distribution, with potential for skeletal isomerization and the formation of higher oligomers. ub.edunptel.ac.in

β-Hydride Elimination and Transfer Processes

β-hydride elimination is a critical step in many catalytic cycles for 1-octene dimerization, particularly in those following the Cossee-Arlman pathway. nih.gov After the insertion of the second 1-octene molecule, the resulting metal-alkyl species can undergo β-hydride elimination, where a hydrogen atom from the β-carbon of the alkyl chain is transferred to the metal center. This process forms a metal-hydride species and releases the dimer as an olefin. nih.gov

A related process is β-hydride transfer, where the β-hydride is transferred to a coordinated monomer or another species in the reaction mixture. mdpi.com DFT calculations have shown that β-hydride elimination can be facilitated by the coordination of organoaluminum compounds in Zr-Al bimetallic systems. mdpi.com The relative rates of β-hydride elimination/transfer versus further monomer insertion are a key determinant of whether dimerization or oligomerization is the dominant reaction pathway. mdpi.comresearchgate.net

Proposed Mechanistic Concepts for Zirconium-Aluminum Catalytic Systems

For catalytic systems involving both zirconium and aluminum compounds, such as zirconocene/MAO or zirconocene/AlR3 systems, unique mechanistic features have been proposed. The formation of Zr-Al heterobimetallic species is well-documented. mdpi.com One proposed mechanism suggests that the coordination of an R2AlX fragment to the zirconium center can facilitate β-hydride elimination, thereby promoting the selective formation of dimers. semanticscholar.org This "cooperative effect" in Zr-Al transition states has been supported by DFT calculations. mdpi.com

Another concept involves the participation of bis-zirconium hydride intermediates as precursors to the active sites for dimerization. nih.govmdpi.com In these scenarios, the dimerization may proceed through a concerted mechanism involving two zirconium centers. nih.gov The ratio of zirconium to aluminum, as well as the presence of activators like trityl tetrakis(pentafluorophenyl)borate, can influence the formation of different hydride intermediates (e.g., bis-zirconium vs. cationic Zr,Al-hydrides), thereby controlling the selectivity towards dimerization or oligomerization. mdpi.com

The table below summarizes the key mechanistic pathways for 1-octene dimerization:

| Mechanism | Catalyst System | Key Intermediate(s) | Governing Factors |

| Coordination-Insertion (Cossee-Arlman) | Transition Metals (e.g., Zr, Ni) | Metal-alkyl, Metal-hydride | Coordination/insertion rates, β-hydride elimination rate |

| Metallacyclic | Transition Metals (e.g., Cr, Ti) | Metallacyclopentane | Stability of metallacycles, rates of formation and decomposition |

| Carbocationic | Acid Catalysts (e.g., Solid Phosphoric Acid) | Carbocations | Carbocation stability, acid concentration |

| Zr-Al Bimetallic | Zirconium-Aluminum Systems | Zr-Al heterometallic species, bis-zirconium hydrides | Zr:Al ratio, nature of activator, cooperative effects |

Kinetic and Thermodynamic Investigations of 1 Octene Dimerization

Reaction Kinetics and Rate Laws for Dimer Formation

The dimerization of 1-octene (B94956), often catalyzed by solid acids like ion-exchange resins or zeolites, involves a complex network of reactions including double bond isomerization, skeletal isomerization, and oligomerization. ub.eduresearchgate.net The kinetic study of 1-octene dimerization is fundamental to understanding the reaction mechanism and optimizing process conditions.

The rate of reaction is influenced by the concentrations of the reactants. libretexts.org For the acid-catalyzed dimerization of linear olefins, such as 1-octene, over Amberlyst® 15, the reaction has been found to be first order in both the monomer and the catalyst. This suggests an Eley–Rideal mechanism, where an adsorbed monomer reacts with an olefin from the bulk phase. researchgate.net In some cases, the rate-determining step is the surface reaction between two adsorbed molecules, which is a Langmuir-Hinshelwood mechanism.

In the context of hydroformylation, a related process, the rate law for 1-octene was found to be first order with respect to the 1-octene concentration. core.ac.uk For hydrogenation reactions, a simple rate law of r = kcat[Ni][1-octene]p(H2) has been reported, indicating a first-order dependence on the 1-octene concentration. researchgate.net

A proposed kinetic model for the dimerization of 1-octene over macroreticular acidic ion-exchange resins showed a good fit with experimental data. ub.edu This model lumps linear C8 isomers, branched C8 isomers, and C16 dimers into respective families for calculations. ub.edu

Determination of Apparent Activation Energies

The apparent activation energy (Ea) is a critical parameter that describes the temperature sensitivity of a reaction rate. For the dimerization of 1-octene and its analogues, various apparent activation energies have been determined.

For the dimerization and trimerization of 1-decene (B1663960), a close structural analogue of 1-octene, the apparent activation energies were found to be 21.0 ± 0.5 kJ/mol and 33.0 ± 0.6 kJ/mol, respectively. researchgate.net In another study involving 1-decene oligomerization over a HY zeolite catalyst, the apparent activation energies for dimerization and trimerization were higher, at 70.8 ± 0.8 kJ/mol and 83.6 ± 0.9 kJ/mol, respectively. mdpi.com The differences in activation energies can be attributed to the type of catalyst used and the reaction conditions. mdpi.com For comparison, the activation energies for the formation of hexene and octene were reported to be approximately 15 and 45 kJ/mol, respectively. researchgate.net It has been noted that the true activation energy may be double the apparent activation energy for certain catalytic systems. researchgate.net

The following table summarizes the apparent activation energies for the dimerization of 1-octene and related olefins from various studies.

Apparent Activation Energies for Alkene Dimerization

| Alkene | Catalyst | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| 1-Decene | Tungstated-zirconia | 21.0 ± 0.5 |

| 1-Decene | HY zeolite | 70.8 ± 0.8 |

| 1-Butene (B85601) | Ni-ZSM-5 | 72-76 |

| Not specified | Not specified | 15 (for hexene formation) |

| Not specified | Not specified | 45 (for octene formation) |

Influence of Reaction Parameters on Rate and Conversion (e.g., Temperature, Pressure, Monomer Concentration)

The rate and conversion of 1-octene dimerization are significantly influenced by several reaction parameters, including temperature, pressure, and monomer concentration.

Temperature: Increasing the reaction temperature generally has a positive effect on both the conversion of 1-octene and the selectivity towards dimer products. ub.edu In studies using macroreticular ion-exchange resins, increasing the temperature from 353 K to 393 K resulted in a higher initial reaction rate and increased selectivity to C16 products. ub.edu At lower temperatures, double bond isomerization is the predominant reaction, while at higher temperatures, dimerization becomes more significant. ub.edu For instance, at 373 K, a 1-octene conversion of nearly 100% was achieved with a 12% selectivity to dimers after 6 hours. researchgate.net However, excessively high temperatures can lead to catalyst deactivation. ub.edu In some systems, higher temperatures can also favor the formation of heavier oligomers and cracking products, although this was not observed with certain ion-exchange resins in the 353-393 K range. ub.edu

Pressure: The reaction pressure is another important parameter, primarily to maintain the reactants in the liquid phase. ub.edu Experiments involving the dimerization of 1-octene over ion-exchange resins were conducted at a pressure of 2 MPa. ub.edu In studies on ethylene (B1197577) dimerization, increasing the reaction pressure generally led to an increase in ethylene conversion. ijcea.org However, the effect of pressure on the selectivity to specific products can vary. ijcea.org For the decomposition of telomerization products to produce 1-octene, the pressure is not critical and can range from 0.1 to 50 bar. google.com

Monomer Concentration: The concentration of the 1-octene monomer directly affects the reaction rate. As established by the first-order dependence in many kinetic models, an increase in monomer concentration leads to an enhanced reaction rate. core.ac.ukresearchgate.net In polymerization studies, catalyst productivity was observed to increase with higher monomer concentrations. researchgate.net However, high monomer concentrations can sometimes lead to the formation of undesired byproducts or a decrease in selectivity for the desired dimer.

The interplay of these parameters is crucial for optimizing the dimerization process. For example, a study on the oligomerization of a light FCC naphtha fraction found that process parameters such as temperature (373-383 K) and pressure (2.5-3.0 MPa) significantly impacted the reaction. researchgate.net

Equilibrium Considerations in Dimerization vs. Further Oligomerization

In the catalytic oligomerization of 1-octene, a key challenge is to control the reaction to favor the formation of dimers (C16) while minimizing the production of trimers (C24) and higher oligomers. ub.eduresearchgate.net The distribution of products is governed by the relative rates of dimerization and subsequent oligomerization steps, which are influenced by thermodynamic and kinetic factors.

Studies have shown that with certain catalysts, such as macroreticular acidic ion-exchange resins, the dimerization of 1-octene can be achieved with high selectivity, and the formation of heavier oligomers or cracking products is not detected within a specific temperature range (353-393 K). ub.edu This suggests that under these conditions, the activation barrier for trimerization is significantly higher than for dimerization.

In contrast, the oligomerization of 1-hexene (B165129) under similar conditions showed high selectivity to dimers but also the formation of trimers and cracking products at temperatures above 383 K. ub.edu This indicates that the chain length of the starting olefin plays a role in the equilibrium between dimerization and further oligomerization.

The use of specific catalytic systems can also influence this equilibrium. For example, zirconocene-based catalysts have been extensively studied for their ability to control the oligomerization of α-olefins. mdpi.com By modifying the catalyst structure and reaction conditions, it is possible to steer the reaction towards the desired oligomer. For instance, some zirconium complexes have shown a preference for trimer formation. mdpi.com

The reaction mechanism also plays a crucial role. In a Cossee-Arlman type mechanism, the growing chain can either undergo chain transfer to release a dimer or continue to insert another monomer unit to form a trimer. osti.gov The relative rates of these two pathways determine the product distribution. The concentration of the 1-octene monomer is also a factor, as a lower concentration can favor chain transfer and thus the formation of dimers. osti.gov

Regioselectivity and Isomer Distribution of 1 Octene Dimer Products

Control over Double Bond Isomerization

A primary competing reaction during the dimerization of 1-octene (B94956) is the isomerization of the starting material to internal octenes, such as 2-octene, 3-octene, and 4-octene. ub.eduresearchgate.net The extent of this isomerization significantly impacts the final dimer product distribution.

Catalytic systems based on solid acids, such as macroreticular ion-exchange resins (e.g., Amberlyst), often promote rapid double bond isomerization. ub.eduresearchgate.net In studies using these resins, 1-octene is quickly consumed to form linear C8 isomers, with 2-octene being the main product, before dimerization occurs. ub.edu At 373 K, the selectivity for double bond isomerization can be as high as 95%. researchgate.net This initial isomerization leads to a more complex mixture of dimer products, as the dimerization can then proceed from various octene isomers.

In contrast, certain transition metal catalyst systems can be tailored to minimize this side reaction. For instance, some cobalt-based catalysts are capable of dimerizing α-olefins to produce linear α-olefin dimers, such as 1-hexadecene (B165127) from 1-octene, implying that the initial double bond position is largely preserved or selectively reformed at the chain end. acs.orgresearchgate.net The ability to suppress or control isomerization is crucial for producing dimers with specific structures, particularly linear or terminal vinylidene dimers. mdpi.comgoogle.com

| Catalyst Type | Effect on Double Bond Isomerization | Primary Dimer Precursor | Reference |

| Solid Acid Resins (e.g., Amberlyst) | High; rapid isomerization of 1-octene to internal octenes. | Mixture of 1-octene, 2-octene, 3-octene, etc. | ub.eduresearchgate.net |

| Cobalt-based Systems | Can be low, preserving the α-olefin for selective dimerization. | Primarily 1-octene. | acs.orgresearchgate.net |

| Zirconium-based Systems | Varies; can be controlled to favor specific pathways. | 1-octene for vinylidene dimers. | mdpi.com |

Formation of Linear vs. Branched Dimer Structures

The skeletal structure of the resulting C16 dimer, whether it is a straight-chain (linear) or branched hydrocarbon, is a critical outcome determined by the catalyst.

Linear Dimer Formation: Linear dimers are typically internal olefins resulting from the coupling of two 1-octene molecules without the formation of side branches. Certain catalytic systems based on iron and cobalt, when activated by co-catalysts like methylaluminoxane (B55162) (MAO) or modified methylaluminoxane (MMAO), are known to produce predominantly linear dimers. mdpi.com For example, specific pyridine (B92270) bis(imine) iron complexes yield a mixture where linear olefin dimers with internal double bonds can constitute 63–80% of the product. nih.gov Similarly, cobalt oxide on carbon catalysts has been shown to be selective for the dimerization of α-olefins into linear olefins. osti.gov

Branched Dimer Formation: Branched dimers are the more common products with many catalyst types. Solid acid catalysts, such as ion-exchange resins and zeolites, primarily yield branched isomers. ub.eduresearchgate.net The selectivity towards branched dimers and other oligomers tends to increase with higher temperatures on these acid catalysts. researchgate.net Transition metal complexes, particularly those of zirconium, are also widely used to produce branched dimers. Zirconocene (B1252598) catalysts like Cp2ZrCl2, activated with MAO, selectively transform α-olefins like 1-octene into vinylidene dimers, which are a specific type of branched structure. mdpi.com Nickel-based catalytic systems also tend to produce branched C16 olefins from 1-octene. researchgate.net

| Catalyst Family | Predominant Dimer Structure | Example Catalyst System | Reference |

| Iron Complexes | Linear | Pyridine bis(imine) iron complexes + MAO | mdpi.comnih.gov |

| Cobalt Complexes | Linear | Cobalt oxide on carbon; [Cp*P(OMe)3CoCH2CH3]+ | acs.orgresearchgate.netosti.gov |

| Solid Acid Resins | Branched | Amberlyst-35 | ub.eduresearchgate.net |

| Zirconium Complexes | Branched (Vinylidene) | Cp2ZrCl2 + MAO | mdpi.com |

| Nickel Complexes | Branched | Ni(acac)2/AlEt2OEt | researchgate.net |

Head-to-Tail vs. Head-to-Head Coupling Modes

The formation of different branched and linear isomers can be explained by the specific way in which the two 1-octene monomers couple. The primary modes are head-to-tail, head-to-head, and tail-to-tail.

Head-to-Tail Coupling: This mode involves the C1 ('head') of one olefin molecule adding to the C2 ('tail') of another. This is a common pathway for catalysts that operate via a migratory insertion mechanism. For α-olefins like 1-octene, head-to-tail dimerization catalyzed by certain yttrium or zirconium complexes leads to the highly regioselective formation of vinylidene dimers (e.g., 2-hexyl-1-decene). mdpi.comnih.gov Cyclopentadienyl (B1206354) zirconium complexes are particularly effective in promoting this coupling, with selectivities for the head-to-tail dimer reaching 82–94%. mdpi.com

Head-to-Head Coupling: This involves the C1 of one olefin coupling with the C1 of another. This pathway is often proposed for the formation of linear dimers. For example, in the dimerization of 1-butene (B85601) to linear octenes using cobalt-on-carbon catalysts, the proposed reaction pathway involves the head-to-head coupling of two 1-butene molecules to form internal linear octenes. osti.govacs.org The high selectivity for linear octenes suggests that the rate of head-to-head coupling is significantly higher than other coupling modes in that system. researchgate.netacs.org

Tail-to-Tail Coupling: This mode describes the coupling of the C2 of one olefin with the C2 of another. This pathway can lead to methyl-branched products. For instance, tungsten-based catalytic systems are reported to dimerize α-olefins via tail-to-tail coupling to provide predominantly methyl-branched products. nih.gov

| Coupling Mode | Resulting Structure from 1-Octene | Typical Catalyst System | Reference |

| Head-to-Tail | Branched (Vinylidene) | Zirconocene complexes (e.g., Cp2ZrCl2/MAO) | mdpi.comnih.gov |

| Head-to-Head | Linear (Internal Olefin) | Cobalt-on-carbon | researchgate.netacs.org |

| Tail-to-Tail | Branched (Methyl-branched) | Tungsten complexes (e.g., WCl6-based) | nih.gov |

Factors Affecting Regioselectivity (Catalyst Structure, Ligand Environment, Co-catalysts)

The precise control over the dimerization outcome is achieved by tuning the components of the catalytic system.

Catalyst Structure (Transition Metal): The nature of the transition metal at the catalyst's active center is fundamental. Zirconium complexes often favor head-to-tail coupling to yield branched vinylidene dimers. mdpi.comnih.gov In contrast, iron and cobalt systems can be designed to produce linear dimers via a proposed head-to-head mechanism. researchgate.netmdpi.com Tungsten catalysts promote tail-to-tail coupling, resulting in methyl-branched dimers. nih.gov

Ligand Environment: The ligands coordinated to the metal center play a crucial role in steering the regioselectivity by modifying the steric and electronic properties of the active site. For zirconium catalysts, [OSSO]-type bis(phenolate) ligands have been used to develop highly regioselective methods for 1-octene oligomerization, predominantly producing dimers with terminal vinylidene groups. mdpi.comnih.gov In rhodium-catalyzed hydroformylation, a related reaction, phosphine (B1218219) ligands with different steric (cone angle) and electronic properties significantly influence the product distribution. capes.gov.br For ethylene (B1197577)/1-octene copolymerization using phenoxyimine (FI) zirconium complexes, the initial ligand on the precatalyst (e.g., amido vs. benzyl) was found to have a dramatic and unexpected effect on 1-octene incorporation selectivity. acs.org Amine additives have also been shown to be crucial in controlling regiochemistry in rare-earth catalyzed alkyne dimerization. wiley-vch.de

Co-catalysts and Activators: The co-catalyst, often an organoaluminum compound like methylaluminoxane (MAO) or MMAO, is not just an activator but can also influence selectivity. google.com In the dimerization of α-olefins with zirconocene catalysts, the ratio of MAO to zirconium can affect the activity and selectivity. mdpi.com For some cobalt complexes, switching from MAO to MMAO can shift the product distribution from exclusively dimers to a mix of dimers and trimers. researchgate.net The choice of a chlorine-containing organoaluminum activator (EtAlCl2) was found to be optimal for achieving high selectivity in tungsten-catalyzed dimerization. nih.gov

Stereochemical Aspects of Dimer Formation

The dimerization of 1-octene also involves stereochemistry, particularly concerning the configuration of the newly formed double bond and the creation of chiral centers.

The products of dimerization are often a mixture of cis and trans (E/Z) isomers. osti.gov For example, in the dimerization of 1-butene over cobalt catalysts, the products included both cis- and trans-2-octene, with the ratio being dependent on reaction conditions and proximity to thermodynamic equilibrium. osti.gov

When dimerization leads to the formation of a chiral center, the use of a chiral, enantiomerically pure catalyst can, in principle, lead to optically active products. While much of the research focuses on regioselectivity, studies on related olefin oligomerizations have demonstrated enantiomorphic site control. For instance, chiral zirconocene catalysts have been used to oligomerize 1-pentene (B89616) to produce optically active oligomers. hhu.de The stereochemistry of the coupling, such as the formation of specific diastereomers in the dimerization of cyclic olefins, is also a key aspect, though less detailed in the context of 1-octene. acs.org The formation of highly linear linkages in the dimerization of isobutene using specific nickel catalysts also highlights a high degree of stereochemical control. researchgate.net

Advanced Characterization Techniques for 1 Octene Dimer Product Analysis

Chromatographic Separation and Quantification (Gas Chromatography-Mass Spectrometry (GC-MS), Two-dimensional Gas Chromatography (GCxGC), Gel Permeation Chromatography (GPC))

The analysis of 1-octene (B94956) dimerization products relies heavily on chromatographic techniques to separate the complex mixture of isomers and oligomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for analyzing the volatile products of 1-octene oligomerization. Samples are injected into a gas chromatograph, where they are separated based on their boiling points and interaction with a capillary column, such as a 5% phenyl methyl siloxane column. ub.edu The separated components then enter a mass spectrometer, which provides mass spectra that help in the identification of the various C8 isomers (e.g., 2-octene, 3-octene) and the C16 dimer products. ub.edu GC-MS is used to determine the conversion of 1-octene and the selectivity towards different products. ub.edu For instance, analysis can reveal that as the reaction progresses, C8 linear isomers are consumed to form C8 branched isomers and C16 dimers. ub.edu

Two-dimensional Gas Chromatography (GCxGC): For highly complex product mixtures, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. wisc.edulut.fi This technique uses two different columns with orthogonal separation mechanisms. GCxGC is particularly useful for separating the numerous structural isomers of C16 olefins (hexadecenes) and other oligomers which may co-elute in a standard GC analysis. wisc.edugoogle.com This detailed separation allows for more accurate quantification and identification of linear and branched products, which is crucial for understanding the reaction pathways. osti.gov

Gel Permeation Chromatography (GPC): GPC, also known as Size Exclusion Chromatography (SEC), separates molecules based on their size or hydrodynamic volume in solution. sepscience.comwaters.com It is employed to determine the extent of oligomerization by analyzing the molecular weight distribution of the product mixture. researchgate.netresearchgate.net In the context of 1-octene dimerization, GPC can distinguish between the unreacted monomer, the C16 dimer, C24 trimers, and higher oligomers. researchgate.net By comparing the GPC chromatograms of products from different reaction conditions, researchers can assess how factors like catalyst type or temperature affect the formation of higher molecular weight oligomers. researchgate.net

A typical analysis might show the distribution of oligomers as seen in the table below.

Table 1: Example Oligomer Distribution from 1-Octene Oligomerization via GC Analysis| Oligomer | Retention Time (min) | Area Percentage (%) |

|---|---|---|

| Trimer (C24) | 6.5 | 45 |

| Tetramer (C32) | 7.8 | 30 |

| Pentamer (C40) | 8.9 | 15 |

| Hexamer+ | >9.5 | 10 |

Note: Data is illustrative, based on findings where products are separated by boiling point. Dimers are often removed before this analysis to focus on higher oligomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1H NMR, 13C NMR, Distortionless Enhancement by Polarization Transfer (DEPT) NMR, 2D NMR)

NMR spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of organic molecules, including the various isomers of 1-octene dimers. jchps.com

1H and 13C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular structure. jchps.com ¹H NMR gives details on the chemical environment of protons, while ¹³C NMR provides information about the carbon backbone. researchgate.netacs.org In hydrogenated 1-octene oligomers, the absence of peaks in the olefinic region (100–150 ppm) of the ¹³C NMR spectrum confirms the complete saturation of double bonds. researchgate.net The remaining peaks correspond to methyl (CH₃) groups (typically 11–17 ppm) and methylene (B1212753) (CH₂) and methine (CH) groups (18–44 ppm). researchgate.net